N-Methyl-4-chloropyridine-2-carboxamide
Description
Overview of Pyridine (B92270) Derivatives in Organic Chemistry Research
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the field of organic chemistry. Their unique chemical properties and versatile reactivity have made them indispensable building blocks in a wide array of applications, from pharmaceuticals to materials science.
Significance of the Pyridine Ring as a Heterocyclic Scaffold
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts distinct electronic properties to the ring, making it electron-deficient compared to its carbocyclic analogue, benzene. This electron-deficient nature influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. The nitrogen atom also provides a site for protonation and alkylation, allowing for modifications of the compound's solubility and biological activity. The pyridine scaffold is a common feature in many natural products, including alkaloids and vitamins, and is a prevalent structural motif in a vast number of synthetic compounds with diverse biological activities.
Contextualization of Halogenated Pyridine Carboxamides
Halogenated pyridine carboxamides are a subclass of pyridine derivatives that incorporate both a halogen atom and a carboxamide functional group. The presence of a halogen, such as chlorine, on the pyridine ring further modifies its electronic properties and provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are powerful tools for the construction of complex molecular architectures. The carboxamide group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which are often crucial for the binding of a molecule to its biological target. The combination of these functional groups makes halogenated pyridine carboxamides highly valuable synthons in drug discovery and development. For instance, they are used in the synthesis of various biologically active molecules, including those with potential applications in treating diseases like tuberculosis. nih.gov
Historical Context of N-Methyl-4-chloropyridine-2-carboxamide Research
The research history of this compound is intrinsically linked to the development of the multi-kinase inhibitor drug, Sorafenib. ruifuchems.com Patents dating back to the early 2000s describe the synthesis and use of this compound as a crucial intermediate. googleapis.com The primary synthetic routes developed for industrial-scale production often start from pyridine-2-carboxylic acid. google.com A common method involves the chlorination of pyridine-2-carboxylic acid, followed by esterification and subsequent amidation with methylamine (B109427) to yield the final product. google.com Various patents have focused on optimizing this process to improve yield, purity, and environmental friendliness for large-scale manufacturing. google.comgoogle.compatsnap.com
Current Research Landscape and Academic Relevance
The current research landscape for this compound remains heavily focused on its role as a key building block in the synthesis of Sorafenib and its analogues. ruifuchems.comruifuchem.comnih.gov Researchers continue to explore more efficient and cost-effective synthetic methods for its preparation. google.com Beyond its established role, academic interest lies in utilizing this compound as a scaffold to create novel compounds with potential therapeutic applications. Modifications of the pyridine-2-amide motif are being investigated to develop new derivatives with altered biological activities. nih.gov Its utility as a starting material for a range of other chemical transformations is also an area of ongoing exploration. guidechem.com
Scope and Objectives of Research on this compound
The primary objective of research involving this compound is the efficient and high-purity synthesis of this key intermediate for the production of Sorafenib. ruifuchems.com Key research goals include:
Process Optimization: Developing and refining synthetic routes to maximize yield, minimize the formation of impurities, and ensure the process is scalable and economically viable for industrial production. google.compatsnap.com
Novel Analogue Synthesis: Utilizing this compound as a starting material to generate new derivatives of Sorafenib and other biologically active molecules with potentially improved pharmacological profiles. nih.govnih.gov
Exploration of Chemical Reactivity: Investigating the reactivity of the compound to expand its utility in organic synthesis beyond its current applications. guidechem.com
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| This compound | 4-Chloro-N-methylpicolinamide; N-Methyl-4-chloro-2-pyridinecarboxamide; 4-Chloropyridine-2-carboxylic Acid Methylamide | C₇H₇ClN₂O | 170.60 g/mol | 220000-87-3 |
| Sorafenib | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | C₂₁H₁₆ClF₃N₄O₃ | 464.82 g/mol | 284461-73-0 |
| Pyridine | Azabenzene; Azine | C₅H₅N | 79.10 g/mol | 110-86-1 |
| Pyridine-2-carboxylic acid | Picolinic acid | C₆H₅NO₂ | 123.11 g/mol | 98-98-6 |
| 4-Chloropyridine (B1293800) | C₅H₄ClN | 113.54 g/mol | 626-61-9 | |
| 4-Aminophenol (B1666318) | 4-hydroxyaniline | C₆H₇NO | 109.13 g/mol | 123-30-8 |
| Methylamine | Methanamine | CH₅N | 31.06 g/mol | 74-89-5 |
| 4-chloropyridine-2-carboxylic acid | 4-Chloropicolinic acid | C₆H₄ClNO₂ | 157.55 g/mol | 5470-22-4 |
| 4-Chloropyridine-2-carboxamide | C₆H₅ClN₂O | 156.57 g/mol | 99586-65-9 |
Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Off-White to Light Yellow or Brown Solid | ruifuchem.comechemi.com |
| Melting Point | 41-43 °C | echemi.com |
| Boiling Point | 317.8 ± 27.0 °C (Predicted) | echemi.com |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | echemi.com |
| Molecular Formula | C₇H₇ClN₂O | echemi.comsigmaaldrich.com |
| Molecular Weight | 170.60 g/mol | sigmaaldrich.com |
| InChI Key | BGVBBMZMEKXUTR-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | CNC(=O)c1cc(Cl)ccn1 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)4-7(9)11/h1-3H,4H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSDNRKSDZODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Derivatization Routes
The foundation of synthesizing N-Methyl-4-chloropyridine-2-carboxamide lies in the effective preparation of its key precursors. This involves the strategic synthesis and functionalization of the pyridine (B92270) ring to install the required substituents at the desired positions.
Synthesis of Key Pyridine Building Blocks
The primary building block for this compound is 4-chloropyridine-2-carboxylic acid or its derivatives. One common route to this intermediate begins with pyridine-2-carboxylic acid. This starting material can be subjected to chlorination using reagents like thionyl chloride, often in the presence of a catalyst. For instance, reacting pyridine-2-carboxylic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) can yield 4-chloropyridine-2-carbonyl chloride hydrochloride. guidechem.com This acid chloride is a versatile intermediate that can be used directly or converted to other derivatives.
Another key precursor is the methyl ester, 4-chloropyridine-2-carboxylic acid methyl ester. This can be synthesized by treating pyridine-2-carboxylic acid with thionyl chloride, followed by the addition of methanol (B129727). guidechem.com A patent describes a method where a mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride is chlorinated with sulfur oxychloride in the presence of a catalyst, followed by reaction with methanol to produce 4-chloro-2-pyridyle methyl-formiate. mdpi.com
The synthesis of the unmethylated amide, 4-chloropyridine-2-carboxamide, also provides a potential precursor. This can be prepared by reacting 4-chloropyridine-2-carboxylic acid methyl ester with concentrated ammonium (B1175870) hydroxide. thieme-connect.com
Strategic Functionalization of Pyridine Rings
The introduction of the chloro-substituent at the 4-position and the carboxamide at the 2-position of the pyridine ring requires strategic functionalization. The picolinamide (B142947) directing group has been shown to be effective in palladium-catalyzed C-H functionalization reactions, allowing for the introduction of various functional groups at specific positions on the pyridine ring. thieme-connect.comacs.org While not a direct synthesis of the target molecule, this methodology highlights a strategy for functionalizing the pyridine scaffold.
Palladium-catalyzed cross-coupling reactions are another powerful tool for the functionalization of pyridine rings. For instance, the C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed, which could be adapted for the synthesis of precursors to this compound. nih.gov
Direct Synthesis of this compound
The final step in the synthesis of this compound typically involves an amidation reaction.
Amidation Reactions and Optimized Conditions
The most direct route to this compound is the amidation of a 4-chloropyridine-2-carboxylic acid derivative with methylamine (B109427). A common method involves the reaction of 4-chloropyridine-2-carbonyl chloride hydrochloride with an aqueous solution of methylamine. wikipedia.org One patented method describes dissolving 4-chloropyridine-2-methyl-formiate hydrochloride in water and adding an aqueous methylamine solution, resulting in a high yield and purity of the final product. wikipedia.org
The reaction conditions for this amidation are crucial for optimizing yield and purity. Room temperature is often sufficient for the reaction to proceed to completion. The use of an aqueous solution of methylamine without the need for an additional organic solvent has been reported as an efficient and environmentally friendly approach. wikipedia.org
Table 1: Optimized Conditions for Amidation
| Starting Material | Reagent | Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 4-chloropyridine-2-methyl-formiate hydrochloride | 30% aqueous methylamine solution | Water | Room Temperature | 98% | 98% | wikipedia.org |
Exploration of Alternative Synthetic Pathways
Beyond the traditional acid chloride or ester amidation routes, other synthetic strategies can be explored. Copper-catalyzed amidation of 2-chloropyridine (B119429) derivatives offers an alternative pathway. While a direct example for the target molecule is not provided, this methodology presents a versatile and efficient access to N-aryl- and N-alkyl-picolinamides from 2-chloro-pyridine derivatives. rsc.org
Palladium-catalyzed carbonylative telomerization has been used to synthesize mixed carboxylic anhydrides, which can then be used to form amides in a one-pot manner. rsc.org This approach could potentially be adapted for the synthesis of this compound.
Direct C-H amidation of 4-chloropyridines represents a more atom-economical approach. While still an area of active research, the development of catalysts for the direct introduction of the carboxamide group onto the pyridine ring at the 2-position would be a significant advancement.
Derivatization Strategies of this compound
The presence of the chloro-substituent on the pyridine ring of this compound opens up possibilities for further derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the displacement of the chloride ion by various nucleophiles.
This reactivity allows for the introduction of a wide range of functional groups at the 4-position, leading to the synthesis of novel derivatives with potentially interesting chemical and biological properties. For example, reaction with aminophenols in the presence of a coupling agent like DCC could lead to ether linkages. researchgate.net The synthesis of related picolinamide derivatives has been achieved by reacting with various amines, highlighting the potential for creating a library of compounds from this compound. nih.gov
Furthermore, the amide nitrogen itself can be a site for derivatization. For instance, N-Boc activation of picolinamides followed by reaction with various reagents has been demonstrated as a strategy for further functionalization. acs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4
The chlorine atom at the C-4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group. This reactivity is central to the use of this compound as an intermediate in the synthesis of more complex molecules, such as the multi-kinase inhibitor Sorafenib. sigmaaldrich.comchemrxiv.org
The rate and efficiency of SNAr reactions are significantly influenced by the nature of the leaving group. While specific kinetic studies comparing different halogens on this compound are not extensively documented in readily available literature, studies on closely related N-methylpyridinium compounds provide valuable insights. For instance, research on the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol revealed a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govnih.govrsc.org This deviates from the typical "element effect" (F > Cl > Br > I) often observed in SNAr reactions where the addition of the nucleophile is the rate-determining step. nih.gov In the case of these N-methylpyridinium compounds, the mechanism is proposed to involve a rate-determining deprotonation of the addition intermediate. nih.govnih.govrsc.org For chloro, bromo, and iodo leaving groups, the departure is thought to be a concerted E2-like process, while for the poorer leaving groups, fluoride (B91410) and cyanide, a stepwise E1cB-like mechanism is suggested. nih.govnih.govrsc.org
Interactive Table: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Leaving Group (L) at C-2 | k (M⁻²s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| F | 1.1 x 10⁻² | 13.9 | -21 |
| Cl | 1.0 x 10⁻² | 12.3 | -26 |
| Br | 1.2 x 10⁻² | 12.1 | -26 |
| I | 0.9 x 10⁻² | 12.0 | -27 |
| CN | 5.0 x 10⁻¹ | 10.2 | -22 |
Data sourced from a study on 2-substituted N-methylpyridinium ions, which serve as a model for the reactivity of this compound. nih.gov
The structure of the nucleophile plays a critical role in the outcome of SNAr reactions with this compound. A prominent example is the reaction with substituted phenols, which is a key step in the synthesis of Sorafenib and its analogs. The reaction with 4-aminophenol (B1666318) or p-nitrophenol, for instance, proceeds to displace the C-4 chloro group to form an ether linkage. researchgate.netrsc.org The nature of the substituent on the nucleophile can influence the reaction rate and yield. Steric hindrance on the nucleophile can impede the reaction, as is generally observed in SNAr processes. nih.gov The nucleophilicity of the attacking atom is also a key factor, with amines and thiols being common nucleophiles in SNAr reactions of halopyridines. sci-hub.se
The conditions under which SNAr reactions are performed are crucial for their success. In the synthesis of Sorafenib intermediates, the reaction of this compound with phenolic nucleophiles is typically carried out in the presence of a base in a suitable solvent. Common bases include potassium carbonate and potassium tert-butoxide, which serve to deprotonate the nucleophile, thereby increasing its reactivity. rsc.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) being frequently employed. researchgate.netnih.gov These solvents are effective at solvating the cationic species involved in the reaction mechanism, thereby facilitating the substitution. The reaction temperature can also be optimized to achieve a balance between a reasonable reaction rate and the minimization of side reactions. For example, the reaction with 4-aminophenol has been reported to be carried out at temperatures ranging from 60 to 110 °C. rsc.org
Reactions Involving the Carboxamide Moiety
The carboxamide group in this compound offers another site for chemical transformation. While specific literature on the reactions of the carboxamide moiety of this particular compound is limited, general reactions of amides can be considered. These include hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and dehydration to a nitrile. The dehydration of primary amides to nitriles is a fundamental transformation that can be achieved using various reagents, including thionyl chloride (SOCl₂). youtube.comrsc.org
Transformations of the N-Methyl Group
The N-methyl group is generally a stable functionality. However, under certain conditions, N-dealkylation of amines can be achieved. This is a synthetically valuable transformation, particularly in the context of modifying pharmaceutical compounds. nih.gov While specific methods for the N-demethylation of this compound are not prominently reported, general methods for N-dealkylation often involve the use of reagents like chloroformates followed by hydrolysis. nih.gov
Regioselective Functionalization Approaches
Beyond the SNAr at the C-4 position, other regioselective functionalization methods can be applied to the pyridine ring. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and C-H activation, offer powerful tools for the introduction of new substituents at specific positions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds with aryl halides. sigmaaldrich.comacs.org These reactions could potentially be applied to the C-4 position of this compound to introduce various aryl or alkyl groups.
Furthermore, direct C-H functionalization offers an atom-economical approach to introduce substituents. While challenging on electron-deficient pyridine rings, methods for the regioselective C-4 alkylation of pyridines have been developed, for example, through the use of a temporary blocking group to direct Minisci-type radical alkylation to the C-4 position. chemrxiv.org Such strategies could potentially be adapted for the functionalization of the this compound scaffold.
Catalytic Methods in this compound Synthesis and Modification
The functionalization of the pyridine ring in this compound is a critical aspect of its utility in the synthesis of more complex molecules. Modern catalytic methods, particularly those employing transition metals, have revolutionized the approaches to creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position of the pyridine core.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds with high selectivity and efficiency. The Suzuki-Miyaura and Buchwald-Hartwig reactions, both reliant on palladium catalysis, are prime examples of such transformative methodologies that can be applied to modify this compound.
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and a halide. nih.gov In the context of this compound, the chlorine atom at the 4-position serves as the halide partner. This reaction typically proceeds in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand to stabilize the catalyst, and a base. nih.govyoutube.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the arylated or alkylated product and regenerate the palladium(0) catalyst. youtube.com The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity. nih.gov
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.org This reaction enables the coupling of an amine with an aryl or heteroaryl halide, such as the 4-chloro position of this compound. organic-chemistry.org Similar to the Suzuki coupling, this reaction is catalyzed by palladium complexes, often in the presence of specialized phosphine ligands. organic-chemistry.orgwuxiapptec.com The catalytic cycle also begins with oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired N-arylated or N-heteroarylated product. wuxiapptec.com The selection of the appropriate ligand and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners, including primary and secondary amines. wuxiapptec.comnih.gov
Below is a representative data table illustrating typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound, based on findings for other chloropyridines.
Interactive Data Table: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Chloropyridine (B1293800) derivative | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| Buchwald-Hartwig | 4-Chloropyridine derivative | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 110 | ~80-90 |
| Suzuki-Miyaura | 4-Chloropyridine derivative | Methylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | ~75-85 |
| Buchwald-Hartwig | 4-Chloropyridine derivative | Morpholine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | t-BuOH | 100 | ~90-98 |
Note: This data is representative of typical conditions for similar substrates and is intended for illustrative purposes. Actual conditions for this compound may vary.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uwindsor.ca In the synthesis and modification of this compound, several green approaches are being explored.
One promising area is the use of microwave-assisted synthesis . nih.govmdpi.comrsc.orgnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to Suzuki-Miyaura couplings of other heterocyclic compounds. nih.govmdpi.comrsc.orgnih.gov
The replacement of traditional organic solvents with more environmentally benign alternatives is another key aspect of green chemistry. nih.gov Research has shown that Suzuki-Miyaura and Buchwald-Hartwig reactions can be performed in aqueous media or in greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have a better environmental profile than many conventional solvents. nih.govnih.gov
Furthermore, the development of heterogeneous catalysts , such as palladium on charcoal (Pd/C), offers the advantage of easy separation from the reaction mixture and the potential for catalyst recycling, which reduces waste and cost. nih.gov Ligand-free catalytic systems are also being investigated to simplify reaction setups and reduce the environmental impact associated with complex and often expensive ligands. nih.gov
Biocatalysis , the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. nih.gov While specific applications to this compound are still emerging, the enzymatic amidation of carboxylic acids to form amides is a known process. nih.govnih.gov Future research may lead to the development of enzymatic routes for the synthesis of this compound, offering a highly selective and environmentally friendly alternative to traditional chemical methods.
Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for determining the precise structure of N-Methyl-4-chloropyridine-2-carboxamide, providing detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR spectroscopy of the hydrochloride salt of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provides key insights into its molecular structure. The analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton.
The ¹H NMR spectrum of 4-chloro-N-methylpyridine-2-carboxamide hydrochloride shows a doublet for the N-methyl protons (NCH₃) at approximately 2.83 ppm with a coupling constant (J) of 4.8 Hz. The aromatic protons on the pyridine (B92270) ring appear at distinct chemical shifts: the proton at position 5 (5-H) is observed as a doublet of doublets at 7.77 ppm (J = 1.9, 5.1 Hz), the proton at position 3 (3-H) as a doublet at 8.03 ppm (J = 1.6 Hz), and the proton at position 6 (6-H) as a doublet at 8.63 ppm (J = 5.2 Hz). A broad singlet corresponding to the amide proton (NH) is also observed at 8.90 ppm. nih.gov
Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NCH₃ | 2.83 | d | 4.8 |
| 5-H | 7.77 | dd | 1.9, 5.1 |
| 3-H | 8.03 | d | 1.6 |
| 6-H | 8.63 | d | 5.2 |
| NH | 8.90 | br. s | - |
Data sourced from a patent describing the synthesis of the compound. nih.gov
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Specific 2D NMR experimental data (COSY, HSQC, HMBC, NOESY) for this compound are not available in published scientific literature. Such techniques would be invaluable for confirming the proton and carbon assignments and for establishing through-bond and through-space correlations within the molecule.
Dynamic NMR Studies on Conformational Exchange
There is no information available in the scientific literature regarding dynamic NMR studies on this compound to investigate conformational exchange phenomena.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.
Identification of Functional Groups and Molecular Vibrations
While specific experimental IR and Raman spectra for this compound are not widely published, the expected characteristic vibrational frequencies can be inferred based on its functional groups. A research article on the synthesis of benzophenone (B1666685) derivatives mentions the use of this compound as a reactant and that IR spectra were recorded, though the specific data for the starting material is not provided in the main text or supplementary information. rsc.org
Expected characteristic IR absorption bands would include:
N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretching would be observed just below 3000 cm⁻¹.
C=O stretch (Amide I): A strong absorption band between 1650 and 1690 cm⁻¹ is characteristic of the carbonyl group in the amide functionality.
N-H bend (Amide II): This band is expected to appear in the region of 1510-1570 cm⁻¹.
C-N stretch: The stretching vibration of the carbon-nitrogen bond of the amide is typically found in the 1400-1430 cm⁻¹ region.
C-Cl stretch: The carbon-chlorine stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Pyridine ring vibrations: Characteristic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in the supramolecular assembly and crystal packing of this compound. The molecule possesses a hydrogen bond donor in the N-H group of the amide and two potential hydrogen bond acceptors in the carbonyl oxygen and the pyridine nitrogen atom. Computational analysis from the PubChem database indicates the presence of one hydrogen bond donor and two hydrogen bond acceptors. nih.gov
In the absence of experimental single-crystal X-ray diffraction data, the analysis of hydrogen bonding relies on theoretical predictions and comparison with related structures. It is anticipated that in the solid state, intermolecular N-H···O=C hydrogen bonds would be a prominent feature, leading to the formation of chains or dimeric structures. The potential for N-H···N (pyridine) interactions also exists, which could lead to more complex three-dimensional networks. The presence of the chlorine atom can also influence the crystal packing through weaker C-H···Cl interactions.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of this compound (C₇H₇ClN₂O) is 170.0246905 Da. nih.gov Experimental HRMS data would be expected to yield a value in very close agreement with this theoretical mass, confirming the compound's elemental composition.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₇ClN₂O |
| Calculated Exact Mass | 170.0246905 Da |
| Calculated Monoisotopic Mass | 170.0246905 Da |
Data sourced from PubChem. nih.gov
Key expected fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the pyridine ring, or the bond between the carbonyl carbon and the methylamino group.
Loss of small neutral molecules: Elimination of molecules such as CO, HCN, or Cl.
Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃).
These fragmentation patterns would provide valuable information for confirming the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the chromophores present and their chemical environment.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the chloropyridine ring and the carboxamide group. The primary chromophore is the chloropyridine moiety. The spectrum would likely exhibit π → π* transitions, characteristic of aromatic systems, at shorter wavelengths (higher energy). The n → π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, are also expected, typically appearing as weaker bands at longer wavelengths (lower energy).
The polarity of the solvent can influence the energy of the electronic transitions, a phenomenon known as solvatochromism. In polar solvents, it is anticipated that the π → π* transitions would undergo a bathochromic (red) shift, while n → π* transitions would experience a hypsochromic (blue) shift. A systematic study of the UV-Vis spectrum in a range of solvents with varying polarities would allow for the characterization of these solvatochromic shifts, providing insights into the nature of the excited states and the change in dipole moment upon electronic excitation.
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography provides unparalleled insight into the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution can be mapped, and from this, the positions of individual atoms can be determined with high precision. This technique is indispensable for establishing the definitive connectivity, bond lengths, bond angles, and torsional angles of a molecule.
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted for the single crystal X-ray structure of this compound. Despite extensive searches for the compound under its systematic name and various synonyms such as 4-chloro-N-methyl-2-pyridinecarboxamide and its CAS number 220000-87-3, no specific single crystal X-ray diffraction data has been found in the public domain as of the latest search. nih.govclearsynth.comfishersci.canih.govcam.ac.uksigmaaldrich.com
While crystallographic data for related compounds and salts, such as 4-chloro-N-methylpyridine-2-carboxamide hydrochloride, may exist, the specific data for the free base form of this compound is not publicly available. nih.gov The presence of the hydrochloride moiety would significantly alter the crystal packing and intermolecular interactions compared to the free base.
Therefore, a detailed table of crystallographic parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics cannot be provided at this time.
Without the crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions of this compound is not possible. However, based on the molecular structure, several types of intermolecular interactions would be anticipated to govern the crystal lattice. These would likely include:
Hydrogen Bonding: The presence of the amide N-H group provides a hydrogen bond donor, while the amide carbonyl oxygen and the pyridine nitrogen atom can act as hydrogen bond acceptors. It is highly probable that N-H···O or N-H···N hydrogen bonds play a significant role in the crystal packing.
Halogen Bonding: The chlorine atom on the pyridine ring could participate in halogen bonding interactions with electronegative atoms such as oxygen or nitrogen from neighboring molecules.
A detailed description of these interactions, including distances and angles, would require the experimental data from a single crystal X-ray diffraction study.
Detailed Reaction Mechanisms of this compound
The primary reaction mechanism for this compound involves nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 4-position is displaced by a nucleophile.
The reaction proceeds via a bimolecular addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine substituent. This attack is facilitated by the electron-withdrawing nature of the pyridinic nitrogen and the carboxamide group, which lower the electron density of the aromatic ring, making it more electrophilic.
The proposed pathway involves the following steps:
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the C4 carbon of the pyridine ring, which is bonded to the chlorine atom. This leads to the formation of a negatively charged intermediate.
Intermediate Formation: This intermediate, often a Meisenheimer-like complex, is resonance-stabilized. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom.
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final substituted product.
Studies on the related compound, N-methyl-4-chloropyridine, have shown its high reactivity towards nucleophiles like thiols. nih.gov The presence of the N-methylcarboxamide group at the 2-position in this compound is expected to further influence the regioselectivity and rate of nucleophilic attack.
The rate and selectivity of nucleophilic substitution reactions on the pyridine ring are profoundly influenced by the nature and position of its substituents.
Pyridinic Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which activates the ring towards nucleophilic attack, especially at the ortho (2, 6) and para (4) positions.
4-Chloro Substituent: The chlorine atom at the 4-position serves as the leaving group in nucleophilic substitution reactions. While halogens are deactivating due to their inductive effect, they direct incoming nucleophiles to the position they occupy in SNAr reactions. In some contexts, the 4-chloro substituent has been ranked as having lower reactivity compared to other halogens. nih.gov
The N-methylation of a 4-chloropyridine (B1293800) has been demonstrated to lead to a significant enhancement in reaction rate, by a factor of approximately 4500, due to the introduction of a permanent positive charge which greatly increases the electrophilicity of the pyridine ring. nih.gov
The formation of a Meisenheimer complex as an intermediate is a cornerstone of the SNAr mechanism. youtube.com For this compound, the attack of a nucleophile at the 4-position would lead to a resonance-stabilized anionic σ-complex, also known as a Meisenheimer complex.
The structure of this intermediate would feature a tetrahedral carbon at the 4-position, with the negative charge delocalized across the pyridine ring. The electron-withdrawing pyridinic nitrogen plays a crucial role in stabilizing this intermediate by accommodating the negative charge. While Meisenheimer complexes have long been considered key intermediates in SNAr reactions, some recent studies suggest that in certain cases, the reaction may proceed through a more concerted pathway without a distinct intermediate. nih.gov However, for highly activated systems like this compound, the formation of a transient Meisenheimer complex is a plausible and widely accepted mechanistic feature. The stability of this complex can be modulated by factors such as the substituents on the ring. nih.gov
Kinetic Studies of Chemical Transformations
Kinetic studies provide quantitative insights into the reaction rates and the energetic barriers of chemical transformations.
| Reactant | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| N-methyl-4-chloropyridine | Thiophenol | 54 ± 7 | nih.gov |
| 4-chloropyridine | Thiophenol | (1.2 ± 0.2) × 10⁻² | nih.gov |
| Acrylamide | Thiophenol | (2.5 ± 0.1) × 10⁻³ | nih.gov |
This data clearly illustrates the significant increase in reactivity upon N-methylation of the pyridine ring. nih.gov It is anticipated that the this compound would exhibit a comparable or potentially modified reactivity profile due to the electronic influence of the 2-carboxamide (B11827560) group.
The determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provides deeper understanding of the transition state of a reaction. Unfortunately, specific experimental data for the activation parameters for the chemical transformations of this compound were not found in the publicly available literature reviewed for this article. Such studies would be valuable in further elucidating the reaction mechanism and the energetic profile of the transition state.
An In-depth Analysis of this compound
This article provides a detailed examination of the chemical compound this compound, focusing on its mechanistic investigations, reactivity, and stability. The content adheres to a strict scientific framework, exploring competition experiments, regioselectivity, stereoselectivity, oxidation-reduction chemistry, and hydrolytic pathways.
Mechanistic Investigations and Reactivity Studies
The reactivity of N-Methyl-4-chloropyridine-2-carboxamide is a critical aspect of its chemical profile. Understanding its behavior in chemical reactions is essential for its application in synthesis and for predicting its metabolic fate.
While specific competition experiments involving this compound are not extensively documented in publicly available literature, insights into its relative reactivity can be inferred from studies on analogous compounds. For instance, research on the nucleophilic aromatic substitution (SNAr) reactions of ring-substituted N-methylpyridinium compounds with piperidine (B6355638) reveals a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that for nucleophilic attack at the 2-position of an N-methylated pyridine (B92270) ring, a chloro-substituent has a similar reactivity to fluoro, bromo, and iodo groups, but is less reactive than a cyano group. nih.gov
| Leaving Group (L) | Relative Reactivity | Comments |
|---|---|---|
| 2-CN | Highest | Significantly enhances the acidity of the intermediate. |
| 4-CN | High | Comparable to the 2-CN isomer in reactivity. |
| 2-F | Moderate | Similar reactivity among these halogens, suggesting the rate-determining step is not the cleavage of the C-L bond. |
| 2-Cl | Moderate | |
| 2-Br | Moderate | |
| 2-I | Moderate |
The positional and spatial outcomes of reactions involving this compound are governed by inherent structural and electronic factors.
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions. quora.comstackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by a resonance structure where the negative charge resides on the electronegative nitrogen atom. quora.comstackexchange.com Attack at the 3-position does not allow for this stabilization, making the intermediate less stable and the reaction less favorable. stackexchange.com
In this compound, both the 2- and 4-positions are substituted. The chlorine atom at the 4-position is a good leaving group in nucleophilic aromatic substitution reactions. The N-methylcarboxamide group at the 2-position can also influence reactivity and selectivity through its electronic and steric properties. The regioselectivity of a given reaction will depend on the nature of the incoming reagent and the reaction conditions. For instance, in reactions with nucleophiles, substitution of the chlorine at the 4-position is a likely outcome. Studies on 3-substituted 2,6-dichloropyridines have shown that the steric bulk of the substituent at the 3-position can direct nucleophilic attack to the less hindered 6-position. researchgate.net Similarly, the N-methylcarboxamide group at the 2-position in the target molecule could sterically hinder attack at this position, favoring substitution at the 4-position.
While this compound itself is achiral, its derivatives can be designed to participate in asymmetric reactions. There is a growing interest in the synthesis of enantiopure compounds containing a pyridine moiety for applications in pharmaceuticals and agrochemicals. nih.gov
A potential strategy for achieving chiral induction in derivatives of this compound could involve chemoenzymatic methods. For example, if a prochiral ketone derivative were to be synthesized from this compound, its subsequent enantioselective reduction to a chiral alcohol could be achieved using an alcohol dehydrogenase. nih.gov This approach has been successfully applied to the synthesis of chiral alcohols bearing a pyridine ring with high enantiomeric excess. nih.gov
Another approach could involve the use of chiral catalysts. Chiral guanidines and their derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations due to their strong basicity and hydrogen-bonding capabilities. nih.gov These catalysts could potentially be used to control the stereochemistry of reactions involving derivatives of this compound.
The pyridine ring and the carboxamide functional group of this compound can undergo oxidation and reduction reactions under appropriate conditions. The pyridine ring is generally resistant to oxidation, but N-oxidation to form a pyridine-N-oxide can be achieved using reagents like peroxy acids. The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
A notable reaction involving a related functionality is the generation of pyridine acyl radicals from pyridine carbohydrazides through a tert-butyl hydroperoxide (TBHP)-mediated denitrogenation. rsc.org These radicals can then react with various amines to form pyridine carboxamides. rsc.org This suggests a potential synthetic route to or from this compound involving radical intermediates.
Furthermore, N-alkyl pyridinium (B92312) salts have been used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons. rsc.org This indicates that the pyridine nitrogen in this compound could play a role in mediating redox processes.
The hydrolytic stability of this compound is a crucial parameter, particularly for its storage and potential environmental fate. The molecule contains two key functionalities susceptible to hydrolysis: the carboxamide group and the chloro-substituent on the pyridine ring.
Studies on the hydrolysis of picolinamide (B142947) (pyridine-2-carboxamide) have been conducted in concentrated hydrochloric acid solutions. acs.org Generally, the hydrolysis of the amide bond is catalyzed by both acid and base.
Research on the hydrolytic degradation of flonicamid, a pyridine carboxamide derivative, showed that it is more susceptible to degradation under alkaline conditions than acidic conditions. nih.gov The degradation primarily involved the cleavage and rearrangement of the side chain, while the pyridine ring remained stable. nih.gov This suggests that under certain conditions, the N-methylcarboxamide group of the target compound is likely the primary site of hydrolytic cleavage, leading to the formation of 4-chloropicolinic acid and methylamine (B109427).
The chlorine atom on the pyridine ring can also undergo hydrolysis, although this typically requires more forcing conditions. Studies on the hydrolysis of α-chloro-substituted pyridones have shown that the rate of hydrolysis is influenced by the electronic properties of the pyridine ring. nih.gov A more polarized, zwitterionic character of the pyridone structure was found to enhance the rate of hydrolysis. nih.gov
| Condition | Primary Hydrolysis Site | Major Products |
|---|---|---|
| Acidic/Basic | Carboxamide linkage | 4-Chloropicolinic acid and Methylamine |
| Forcing conditions | C-Cl bond | N-Methyl-4-hydroxypyridine-2-carboxamide and HCl |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing N-Methyl-4-chloropyridine-2-carboxamide. scispace.comresearchgate.net These methods offer a robust framework for analyzing the molecule's geometry, electronic structure, and reactivity. A study utilized the B3LYP functional with a 6-31++G(d,p) basis set to perform these calculations, providing a detailed understanding of the compound's properties. scispace.comresearchgate.net
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations have been used to obtain its optimized molecular geometry. scispace.comresearchgate.net This process ensures that the subsequent electronic structure and reactivity predictions are based on a realistic and energetically favorable conformation of the molecule. The analysis of the optimized structure reveals the spatial arrangement of the pyridine (B92270) ring, the chloro substituent, and the N-methylcarboxamide group, which is crucial for understanding its interactions.
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)
The electronic structure of this compound has been elucidated through the analysis of its molecular orbitals and charge distribution. scispace.comresearchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) across the molecule indicates that charge sharing occurs throughout the molecular structure. scispace.comresearchgate.net This delocalization of electrons is attributed to the presence of the aromatic pyridine ring and the heteroatoms (nitrogen and oxygen) within the molecule. scispace.comresearchgate.net Understanding the charge distribution is key to predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO, LUMO, Band Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor. The energies of these orbitals and the energy gap (ΔE) between them are critical parameters for assessing a molecule's reactivity and kinetic stability. scispace.comresearchgate.net
For this compound, the following quantum chemical parameters have been calculated using DFT:
| Parameter | Value (eV) |
| EHOMO | -0.28259 |
| ELUMO | -0.09841 |
| Energy Gap (ΔE) | 0.18418 |
| Hardness (η) | 0.09209 |
| Softness (σ) | 10.85905 |
The HOMO energy (EHOMO) is related to the molecule's ionization potential, while the LUMO energy (ELUMO) is related to its electron affinity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. scispace.comresearchgate.net The calculated energy gap for this compound provides a quantitative measure of its chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. scispace.comresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions.
Identification of Electrophilic and Nucleophilic Sites
The MEP map of this compound identifies specific regions of the molecule that are prone to electrophilic or nucleophilic attack. scispace.comresearchgate.net
Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are therefore susceptible to attack by electrophiles. In this compound, these sites are expected to be located around the nitrogen and oxygen atoms due to their high electronegativity. scispace.comresearchgate.net
Electrophilic Sites: Regions with a positive electrostatic potential (typically colored blue) are electron-poor and are thus targets for nucleophilic attack.
Prediction of Reactive Sites
Based on the MEP analysis, the reactive sites of this compound can be predicted. The nitrogen and oxygen atoms, being the most electronegative, are identified as the primary centers for electrophilic attack. scispace.comresearchgate.net This indicates that these heteroatoms are the most likely sites to form bonds with metallic substrates or other electron-deficient species. scispace.comresearchgate.net This predictive capability is crucial for understanding the molecule's role in various chemical reactions and interactions. scispace.comresearchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, a variety of non-covalent interactions are anticipated to play a significant role in its molecular recognition and self-assembly processes.
Hydrogen Bonding Networks
The molecular structure of this compound features a hydrogen bond donor (the N-H group of the amide) and several hydrogen bond acceptors (the carbonyl oxygen, the pyridine nitrogen, and the chlorine atom). This configuration allows for the formation of robust hydrogen bonding networks.
The primary and most significant hydrogen bond is expected to be the N-H···O=C interaction between the amide proton of one molecule and the carbonyl oxygen of another. This type of interaction is a common and strong motif in the crystal structures of primary and secondary amides, leading to the formation of chains or dimeric structures. nih.gov In studies of related pyridine carboxamides, similar strong N-H···O hydrogen bonds have been observed to be a dominant feature in their solid-state packing. nih.govresearchgate.net
Table 1: Predicted Hydrogen Bonding Parameters for this compound (Based on Analogous Systems)
| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Type of Interaction |
| N-H | O=C | 1.8 - 2.2 | 150 - 180 | Strong, Intermolecular |
| C-H (Pyridine) | O=C | 2.2 - 2.6 | 120 - 160 | Weak, Intermolecular |
| C-H (Pyridine) | N (Pyridine) | 2.3 - 2.7 | 120 - 160 | Weak, Intermolecular |
| C-H (Methyl) | O=C | 2.4 - 2.8 | 110 - 150 | Weak, Intermolecular |
Pi-Stacking Interactions
The pyridine ring in this compound is an aromatic system capable of participating in π-stacking interactions. These interactions are a significant cohesive force in the solid state of many aromatic compounds, influencing their crystal packing and electronic properties.
In substituted pyridine carboxamides, π-stacking involving the pyridine rings has been observed to be a key feature of their crystal structures. nih.govresearchgate.net The π-stacking can occur in a parallel-displaced or a T-shaped (edge-to-face) arrangement. For this compound, parallel-displaced π-stacking between the electron-deficient pyridine rings is anticipated. The presence of the electron-withdrawing chlorine atom and the carboxamide group enhances the π-acidity of the pyridine ring, which can lead to strong interactions with other aromatic systems.
Dispersion Forces and Van der Waals Interactions
Dispersion forces, also known as London dispersion forces, are a component of the broader van der Waals forces and are present in all molecular systems. These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce corresponding dipoles in neighboring molecules.
Computational methods, such as Non-Covalent Interaction (NCI) analysis, are instrumental in visualizing and quantifying these weak interactions. nih.gov NCI plots can reveal regions of weak van der Waals contacts, which are crucial for understanding the fine details of crystal packing and molecular recognition. In the absence of strong directional forces, the cumulative effect of these numerous, albeit weak, dispersion interactions can be substantial.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the characterization and identification of novel compounds.
Computational Prediction of IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations are widely used to predict the vibrational frequencies and intensities of these modes with a good degree of accuracy. youtube.comcardiff.ac.uk
For this compound, the predicted IR and Raman spectra would exhibit characteristic bands corresponding to the functional groups present.
N-H Stretching: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹ due to the N-H stretching vibration of the amide group. In the solid state, this band is likely to be broadened and shifted to a lower frequency due to hydrogen bonding. researchgate.netnih.gov
C=O Stretching: The carbonyl stretching vibration of the amide group will give rise to a strong absorption in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. The exact position will be sensitive to the extent of hydrogen bonding. researchgate.netnih.gov
Pyridine Ring Vibrations: The pyridine ring will have a series of characteristic stretching and bending vibrations. The ring stretching modes are expected to appear in the 1400-1600 cm⁻¹ region. aps.orgnih.gov
C-Cl Stretching: The C-Cl stretching vibration is anticipated to produce a band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. Computational modeling can predict the Raman activities of the various modes, aiding in the interpretation of experimental spectra. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H (Amide) | Stretching | 3200 - 3400 | Strong | Medium |
| C=O (Amide) | Stretching | 1650 - 1680 | Strong | Medium |
| C-N (Amide) | Stretching | 1250 - 1350 | Medium | Weak |
| Pyridine Ring | Ring Stretching | 1400 - 1600 | Medium-Strong | Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |
| C-Cl | Stretching | 600 - 800 | Medium | Medium |
UV-Vis Absorption Spectra Simulation
The electronic transitions of a molecule can be probed by UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. youtube.comyoutube.com
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the pyridine ring and the carboxamide group. The pyridine ring itself exhibits characteristic absorption bands, which will be modified by the substituents. researchgate.netsielc.com The chlorine atom and the N-methylcarboxamide group will act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in the molar absorptivity.
Computational simulations would likely predict several electronic transitions. The most intense absorption would correspond to a π→π* transition within the pyridine ring, likely appearing in the range of 250-280 nm. Weaker n→π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, would be expected at longer wavelengths, possibly overlapping with the stronger π→π* bands. The solvent environment can also influence the positions of these bands, a phenomenon that can be modeled computationally. rsc.org
Molecular Dynamics Simulations
As of the latest available research, specific studies detailing molecular dynamics (MD) simulations for this compound to investigate its interactions or dynamics are not extensively documented in publicly accessible literature. MD simulations would be a valuable tool to understand the conformational landscape of the molecule, its solvation properties, and its potential interactions with biological macromolecules or other chemical entities. Such simulations could elucidate the flexibility of the carboxamide group relative to the pyridine ring and the influence of the chlorine substituent on its intermolecular interactions.
Future research employing molecular dynamics could provide atomic-level detail on how this compound behaves in different environments, which is essential for applications in materials science and medicinal chemistry.
Application of Machine Learning in Predicting Reactivity or Synthetic Outcomes
The application of machine learning (ML) models to predict the reactivity or synthetic outcomes for this compound is an emerging area of interest, though specific published studies are not yet prominent. In principle, ML algorithms could be trained on datasets of similar pyridine derivatives to predict various properties of this compound.
Potential applications of machine learning in this context include:
Predicting Reaction Yields: ML models could be developed to forecast the yield of reactions involving this compound under different catalytic conditions, temperatures, and solvent systems.
Identifying Potential Reactants: Algorithms could suggest optimal reaction partners for desired chemical transformations.
Elucidating Reaction Mechanisms: Machine learning, in conjunction with quantum chemical calculations, could help in predicting the most likely reaction pathways.
The development and application of such predictive models would rely on the availability of large, high-quality datasets of chemical reactions and properties. While the framework for such computational studies exists, their specific application to this compound remains a field for future exploration.
Role in Advanced Organic Synthesis and Material Science Research
N-Methyl-4-chloropyridine-2-carboxamide as a Core Intermediate
The strategic placement of the chloro and N-methylcarboxamide groups on the pyridine (B92270) ring renders this compound a highly useful intermediate in synthetic organic chemistry. These functional groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more intricate molecules.
Precursor for Complex Pyridine Architectures
This compound serves as a foundational starting material for the synthesis of complex pyridine-based structures. The chlorine atom at the 4-position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. tianfuchem.com This reactivity allows for the elaboration of the pyridine core into more complex and functionally diverse architectures. For instance, the core structure can be modified through reactions that replace the chlorine with various moieties, leading to the creation of novel substituted pyridines with tailored electronic and steric properties. tianfuchem.comgoogle.com
Building Block in Multi-Step Organic Synthesis
The utility of this compound extends to its role as a key building block in multi-step synthetic sequences. A prominent example of its application is in the synthesis of the multi-kinase inhibitor drug, Sorafenib. tianfuchem.com In this multi-step process, the this compound unit constitutes a significant portion of the final molecular structure. google.com The synthesis involves the coupling of this intermediate with other molecular fragments, highlighting its importance in constructing complex, high-value molecules. google.com The robustness of the pyridine-2-carboxamide moiety and the reactivity of the chloro-substituent make it an ideal component for convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together. tianfuchem.com
Scaffold for Library Synthesis and Combinatorial Chemistry (academic perspective)
From an academic standpoint, the structural framework of this compound is an attractive scaffold for the generation of chemical libraries through combinatorial chemistry. chemicalbook.com This approach allows for the rapid synthesis of a large number of related compounds, which can then be screened for desired properties.
Design of Novel Pyridine Carboxamide Derivatives
The pyridine carboxamide core is a versatile template for the design and synthesis of novel derivatives. chemicalbook.com By systematically varying the substituents at different positions of the pyridine ring, a diverse library of compounds can be generated. For example, the chlorine atom can be replaced with a variety of other functional groups through nucleophilic aromatic substitution or cross-coupling reactions. tianfuchem.com Furthermore, the amide portion of the molecule can also be modified. This modular approach enables the exploration of a vast chemical space, leading to the discovery of new molecules with unique properties. chemicalbook.com The synthesis of a series of pyridine carboxamide and carbothioamide derivatives has been reported, demonstrating the feasibility of creating diverse libraries from this scaffold. chemicalbook.com
Potential for Functional Material Development (e.g., chemosensors, liquid crystals, polymers)
The pyridine-2-carboxamide scaffold, of which this compound is a key example, holds considerable promise for the development of advanced functional materials. The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond acceptors and donors, respectively, facilitating the formation of ordered supramolecular assemblies. researchgate.netmdpi.com
The exploitation of the multiple binding sites within the pyridine-2,6-dicarboxamide scaffold, a close structural relative, has been shown to be effective in the design of various functional materials, including sensors and coordination complexes. researchgate.netresearchgate.net This suggests that this compound could also serve as a valuable component in the construction of such materials.
Research has demonstrated that pyridine-2,6-dicarboxamide-based scaffolds are particularly effective for the selective detection of various analytes due to their ability to form stable chelation complexes with metal ions. researchgate.net Fluorescent chemosensors based on pyridine-2,6-dicarboxamide have been developed for the recognition of specific ions. researchgate.netcivilica.com For instance, a novel fluorescent probe containing this scaffold has been shown to recognize Pb2+ ions. researchgate.net Similarly, a pyridine-dicarbohydrazide-based chemosensor has been synthesized for the colorimetric recognition of Cu2+, AMP2−, F−, and AcO− ions. rsc.org
While direct applications of this compound in liquid crystals and polymers are not yet widely reported, the inherent properties of the pyridine-2-carboxamide unit make it a promising candidate for incorporation into such materials. The rigid, planar nature of the pyridine ring and the potential for strong intermolecular interactions through hydrogen bonding are desirable features for the formation of liquid crystalline phases. nih.gov Furthermore, the reactive chlorine atom provides a handle for polymerization reactions, potentially leading to the development of novel polymers with unique thermal, optical, or mechanical properties. The synthesis of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides has been explored as model compounds for studying the influence of molecular conformation on material properties, which is relevant to polymer design. mdpi.com
Pyridine Derivatives in Chemoresponsive Materials
Pyridine-containing polymers have been investigated for their potential in creating chemoresponsive materials. These materials can change their properties, such as fluorescence, in response to changes in their chemical environment, like pH. For example, polymers incorporating pyridine rings can exhibit changes in their fluorescence intensity when exposed to acidic or basic conditions. This is due to the protonation and deprotonation of the nitrogen atom in the pyridine ring, which alters the electronic properties of the polymer. While direct research on this compound for this specific application is not widely published, its pyridine core suggests its potential as a monomer or a functional component in the design of novel chemoresponsive materials.
Ligand Design for Metal Coordination Studies
The pyridine-carboxamide moiety is a well-established bidentate ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group can chelate to a metal center, forming a stable five-membered ring. This structural motif is found in a variety of metal complexes with interesting magnetic and photoluminescent properties.
The specific molecule, this compound, possesses these necessary functional groups for metal chelation. The electronic properties of the resulting metal complex can be tuned by the substituents on the pyridine ring. The presence of the electron-withdrawing chloro group at the 4-position of the pyridine ring in this compound would be expected to influence the coordination properties and the reactivity of the resulting metal complex. While detailed studies focusing solely on this compound as a primary ligand are limited, its structural analogy to other pyridine-carboxamide ligands makes it a candidate for the design and synthesis of new coordination compounds with tailored properties.
Future Research Directions and Open Questions
Development of Novel, More Efficient Synthetic Routes
The synthesis of functionalized pyridines, including N-Methyl-4-chloropyridine-2-carboxamide, often contends with challenges such as the electron-deficient nature of the pyridine (B92270) ring and the control of regioselectivity. bohrium.comrsc.org While classical methods for creating pyridine carboxamides exist, there is a substantial opportunity for the development of more efficient, sustainable, and atom-economical synthetic routes.
Future research should prioritize:
Greener Catalytic Systems: Exploring novel catalysts, such as ceria-doped multi-walled carbon nanotubes (CeO₂/MWCNTs) or electrochemical approaches, could lead to more environmentally benign and efficient syntheses. rsc.orgresearchgate.net
Direct C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful strategy for forming C-C and C-heteroatom bonds directly from the pyridine backbone, minimizing the need for pre-functionalized starting materials. beilstein-journals.orgnih.govrsc.org Developing C-H functionalization methods specific to the this compound scaffold would be a significant advancement.
Novel Cyclization Strategies: Investigating new formal cycloaddition pathways, such as the [5+1] approach, could provide access to highly substituted pyridines from readily available starting materials.
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Advantages | Challenges/Future Directions | Key References |
|---|---|---|---|
| Classical Condensations | Well-established, readily available precursors. | Often require harsh conditions, can generate significant waste. | beilstein-journals.org |
| Cross-Coupling Reactions | High reliability for C-C bond formation. | Requires pre-functionalized substrates, potential for catalyst poisoning by nitrogen. rsc.org | oup.comnih.govoup.com |
| C-H Activation | High atom economy, direct functionalization. | Regioselectivity control, catalyst development for specific substrates. bohrium.comnih.gov | beilstein-journals.orgrsc.org |
| Electrochemical Synthesis | Mild conditions, avoids chemical oxidants, green solvent (water). | Substrate scope limitations, optimization of reaction parameters. | rsc.org |
Exploration of Undiscovered Reactivity Patterns
The chlorine substituent at the C4-position and the carboxamide at the C2-position of the pyridine ring offer multiple sites for chemical modification. While nucleophilic aromatic substitution and cross-coupling reactions of the chloro-group are known, a vast landscape of reactivity remains to be explored. oup.comnih.govnih.govvaia.com
Key areas for future investigation include:
Photocatalytic Functionalization: Visible-light photocatalysis offers a mild and powerful tool to generate radical intermediates that can participate in novel bond-forming reactions. chemeurope.com Exploring the reaction of this compound with photochemically generated radicals could lead to the installation of diverse functional groups, such as carbamoyl (B1232498) and phosphinoyl moieties, at various positions on the pyridine ring. nih.govacs.org
Pyridinyl Radical Chemistry: The generation of pyridinyl radicals through single-electron transfer presents a new frontier for pyridine functionalization. researchgate.netacs.org These intermediates exhibit unique reactivity and can lead to products with distinct positional selectivity compared to traditional methods. Investigating the generation and reactivity of a radical derived from this compound is a promising avenue.
Site-Divergent Functionalization: Developing methods that allow for the selective functionalization of either the C3, C5, or C6 positions, while the C2 and C4 positions are occupied, is a significant challenge. nih.gov Future work could focus on catalyst- or reagent-controlled strategies to achieve site-divergent reactivity.
In-depth Mechanistic Studies of Complex Transformations
A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. While the mechanisms of some reactions like nickel-catalyzed cross-coupling have been studied, significant questions remain for more complex and novel reactions. rsc.org
Future research should focus on:
Elucidating Photocatalytic Pathways: The mechanisms of photocatalytic reactions involving pyridine derivatives, including the nature of the excited states and the key radical intermediates, are areas of active investigation. researchgate.netacs.org Detailed mechanistic studies, combining experimental techniques and computational modeling, are needed to understand the factors controlling regioselectivity.
Understanding Pyridinyl Radical Coupling: The factors that govern the regioselectivity of pyridinyl radical coupling reactions are not fully understood. researchgate.netacs.org Mechanistic studies could reveal the electronic and steric influences that direct these reactions.
Transition State Analysis: For new catalytic transformations, identifying the key transition states through a combination of kinetic studies and computational chemistry can provide critical insights for catalyst improvement and reaction optimization. acs.orgmdpi.com
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
To gain a more dynamic understanding of reaction mechanisms, future studies should move beyond traditional post-reaction analysis. The application of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound can provide invaluable data on reaction kinetics, intermediates, and catalyst behavior. While standard techniques like NMR and IR are used for final product characterization, their application for in situ monitoring of pyridine derivative reactions is an area ripe for exploration. mdpi.comnih.gov Future research could employ techniques such as time-resolved NMR, Raman spectroscopy, or specialized mass spectrometry methods to track the concentration of reactants, intermediates, and products as the reaction progresses, providing a detailed picture of the reaction profile.
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry has become an indispensable tool in modern chemical research. For pyridine derivatives, quantitative structure-property relationship (QSPR) and density functional theory (DFT) models are already used to predict various properties and reaction outcomes. mdpi.comnih.govnih.govresearchgate.net
The next generation of research in this area should aim for:
Highly Accurate Regioselectivity Prediction: Developing computational models that can accurately predict the site of functionalization on the pyridine ring under various reaction conditions would be a major breakthrough, saving significant experimental effort. chemrxiv.org
Predictive Reaction-Condition-Screening: Creating models that can predict the optimal catalyst, solvent, and temperature for a desired transformation involving this compound.
Integration with Machine Learning: Combining high-level quantum mechanical calculations with machine learning algorithms could lead to the development of powerful predictive tools for reactivity, properties, and even potential biological activity, trained on large datasets of pyridine compounds. researchgate.net
Table 2: Focus of Future Computational Studies
| Research Area | Objective | Potential Impact | Key References |
|---|---|---|---|
| Regioselectivity | Predict the most likely position of functionalization. | Accelerate synthesis of specific isomers, reduce purification efforts. | chemrxiv.org |
| Reaction Optimization | Identify optimal reaction conditions in silico. | Decrease experimental workload and resource consumption. | nih.gov |
| Property Prediction | Forecast physicochemical and pharmacological properties. | Guide the design of new molecules with desired characteristics. | researchgate.netnih.gov |
Integration with Flow Chemistry or Automated Synthesis Platforms
The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of pyridine derivatives, flow chemistry has already demonstrated its potential. nih.gov
Future directions include:
Developing Continuous Flow Syntheses: Designing and optimizing a continuous flow process for the synthesis of this compound itself, as well as for its subsequent functionalization.
Automated Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, reagents, and conditions for new reactions of the target compound. This approach was instrumental in discovering a photoredox-catalyzed C-H arylation for other nitrogen-containing heterocycles. acs.org
Investigation into Solid-State Properties and Crystal Engineering (if applicable)
The solid-state properties of a chemical compound, such as its crystal form (polymorphism), can have a profound impact on its physical and biological properties. For molecules containing carboxamide groups, the study of polymorphism and hydrate (B1144303) formation is particularly important due to their hydrogen bonding capabilities. nih.govacs.orgresearchgate.net
As this compound is a solid, future research in this area is highly applicable and should involve:
Single Crystal X-ray Diffraction: The primary step would be to obtain single crystals of this compound and determine its three-dimensional structure via X-ray diffraction. This fundamental information is currently lacking.
Polymorph Screening: A systematic screening for different polymorphic forms of the compound under various crystallization conditions. The discovery of polymorphs is crucial as they can exhibit different stabilities, dissolution rates, and other key properties. nih.govresearchgate.net
Crystal Engineering: Applying the principles of crystal engineering to design and synthesize new solid forms, such as cocrystals and salts, by co-crystallizing this compound with other molecules. researchgate.netrsc.org This could be used to modulate properties like solubility and stability. The presence of multiple functional groups (pyridine, amide) provides diverse opportunities for forming robust supramolecular structures. researchgate.net
Q & A
Q. What are the established synthetic routes for N-Methyl-4-chloropyridine-2-carboxamide, and what reaction conditions are optimal?
The compound is synthesized via nucleophilic substitution under anhydrous conditions. For example, it reacts with phenolic derivatives (e.g., compound s3 in ) in dimethylsulfoxide (DMSO) using potassium carbonate as a base, favoring regioselectivity due to steric hindrance at specific hydroxyl groups . Amide bond formation can also employ coupling reagents like DCC/HOBt, as described for structurally similar carboxamides . Purification typically involves HPLC (≥98% purity) with optimized mobile phases .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients for purity assessment (≥98% confirmed in ).
- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns and methyl/amide functionalities.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (170.60 g/mol, CAS 220000-87-3) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat), work in a fume hood, and avoid dust formation. Emergency protocols should include decontamination with water and immediate medical consultation for exposure .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
It serves as a key precursor in synthesizing Sorafenib, a clinical anticancer agent targeting liver and renal cell carcinoma. Its pyridine-carboxamide scaffold enables structural modifications critical for kinase inhibition .
Advanced Research Questions
Q. How does steric hindrance influence the regioselectivity in the synthesis of this compound derivatives?
Steric effects dictate reactivity at specific hydroxyl groups. For example, in DMSO-mediated reactions, only the hydroxyl adjacent to methoxy groups reacts due to reduced steric hindrance, as observed in compound 4 synthesis . Computational modeling (DFT) can predict reactive sites for further derivatization.
Q. How can researchers resolve contradictions in purity assessments between HPLC and mass spectrometry data?
Discrepancies may arise from ion suppression in MS or co-eluting impurities in HPLC. Use orthogonal methods:
- 2D-LC-MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase HPLC to separate polar/non-polar impurities.
- Spiking Experiments : Introduce reference standards (e.g., CAS 320-51-4 or 220000-87-3) to identify contaminants .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Catalytic Bases : Replace KCO with milder bases (e.g., CsCO) to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for amidation steps .
Q. What analytical approaches are employed to identify degradation products of this compound under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by LC-MS/MS to detect hydrolyzed (e.g., free carboxylic acid) or oxidized products.
- Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks, ensuring method robustness per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
